molecular formula C12H10N6OS B2687913 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1235151-82-2

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687913
CAS No.: 1235151-82-2
M. Wt: 286.31
InChI Key: JJOIYJYYBZRJPQ-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of pyridine, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and triazole rings. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Investigated for anti-inflammatory properties.

Uniqueness

1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of pyridine, thiazole, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel applications and therapeutic benefits.

Properties

IUPAC Name

1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c1-18-6-9(16-17-18)11(19)15-12-14-10(7-20-12)8-3-2-4-13-5-8/h2-7H,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOIYJYYBZRJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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